4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide
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Overview
Description
4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a 1,2,4-triazole ring, a nitro group, and a sulfonamide group, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzenesulfonamide to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-methyl-3-amino-N-(1,2,4-triazol-4-yl)benzenesulfonamide.
Substitution: Various substituted sulfonamides.
Oxidation: 4-carboxy-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide.
Scientific Research Applications
4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide involves its interaction with biological targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitrobenzenesulfonamide: Lacks the 1,2,4-triazole ring.
3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide: Lacks the methyl group.
4-methyl-N-(1,2,4-triazol-4-yl)benzenesulfonamide: Lacks the nitro group
Uniqueness
The presence of both the nitro group and the 1,2,4-triazole ring in 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide makes it unique compared to its analogs. This combination of functional groups can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H9N5O4S |
---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N5O4S/c1-7-2-3-8(4-9(7)14(15)16)19(17,18)12-13-5-10-11-6-13/h2-6,12H,1H3 |
InChI Key |
DSPBFGYAKDUMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN2C=NN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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